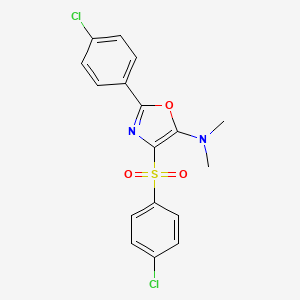![molecular formula C18H16F3IN2O2S B2403745 5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-33-2](/img/structure/B2403745.png)
5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an iodophenyl group, a sulfonyl group, and a trifluoromethyl group . It also features a hexahydropyrrolo[1,2-a]quinoxaline core, which is a type of fused ring system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The iodophenyl, sulfonyl, and trifluoromethyl groups would each contribute distinct structural characteristics .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the iodophenyl and trifluoromethyl groups are likely to make the compound relatively nonpolar, while the sulfonyl group could contribute to its reactivity .Aplicaciones Científicas De Investigación
Anticancer Properties
5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline and related compounds have demonstrated potential in anticancer research. The pyrrolo[1,2-a]quinoxaline core, particularly the 4,5-dihydropyrrolo[1,2-a]quinoxalines, have shown promising antiproliferative properties, targeting specific receptors like the G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells. These compounds have been synthesized efficiently and exhibit significant antiproliferative effects, thereby suggesting their potential as anticancer agents (Carullo et al., 2021).
Novel Synthesis Methods
Recent advancements in the synthesis of pyrrolo[1,2-a]quinoxalines, including green synthesis methods, have been explored. For example, a metal-free hydrogenation process has been developed for pyrrolo[1,2- a]quinoxalines, yielding high cis selectivities for certain substituted pyrrolo[1,2- a]quinoxalines. These synthesis methods are crucial for creating these compounds efficiently and sustainably (Liu et al., 2018).
Antibacterial Activity
Quinoxaline derivatives, including those with a pyrrolo[1,2-a]quinoxaline structure, have shown antibacterial activity. Specific synthesis methods have been investigated to create quinoxaline sulfonamides with significant efficacy against bacteria such as Staphylococcus spp. and Escherichia coli. This highlights their potential use in developing new antibacterial agents (Alavi et al., 2017).
Applications in Hepatocellular Carcinoma
Compounds integrating the quinoline core and sulfonyl moiety, similar in structure to this compound, have shown significant anticancer effects in liver cancer cells. The structural components of these compounds, including bulky substituents and specific atoms like bromine, play a crucial role in their efficacy. These findings contribute to understanding the mechanism of action of such compounds against cancers like hepatocellular carcinoma (Chung et al., 2018).
Synthesis for Antimicrobial and Antitumor Applications
The synthesis of quinoxaline derivatives, including those with sulfonyl groups, has been explored for their antimicrobial and antitumor activities. Methods like the Pfitzinger reaction and others have been employed to create various derivatives, which have shown effectiveness against certain cancer cell lines and microbial strains. This research contributes to the development of new drugs in these fields (Kravchenko et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(4-iodophenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2S/c19-18(20,21)12-3-8-16-17(10-12)23-9-1-2-14(23)11-24(16)27(25,26)15-6-4-13(22)5-7-15/h3-8,10,14H,1-2,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHMQPVUQOMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
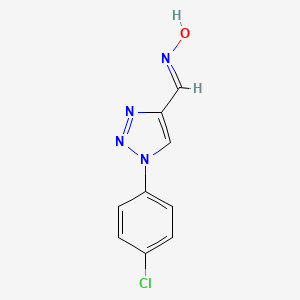
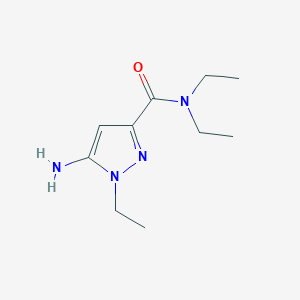
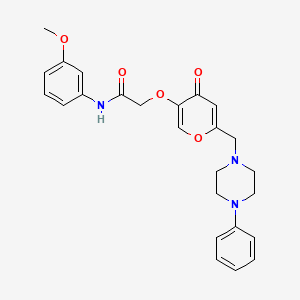

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
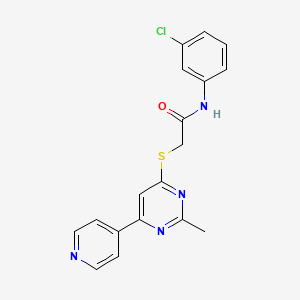

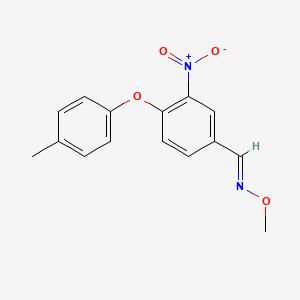
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
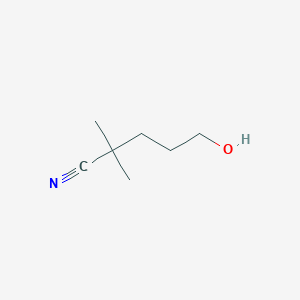
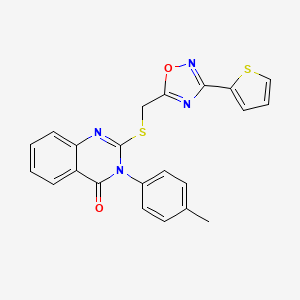
acetate](/img/structure/B2403682.png)
